2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine
Description
Structure
3D Structure
Properties
CAS No. |
114991-80-9 |
|---|---|
Molecular Formula |
C19H11BrN4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C19H11BrN4/c20-12-7-5-11(6-8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-4-2-1-3-13(14)21-15/h1-10,21H |
InChI Key |
BFMIKRSRHQYYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,3-Diaminophenazine with 4-Bromobenzaldehyde
The most widely reported method involves a two-step condensation and cyclodehydrogenation process. 2,3-Diaminophenazine reacts with 4-bromobenzaldehyde in refluxing ethanol under catalyst-free conditions. The reaction proceeds via the formation of an aniline Schiff base intermediate, followed by oxidative cyclization to yield the imidazo[4,5-b]phenazine core.
Reaction Conditions
-
Temperature : Reflux (~78°C)
Mechanistic Insights
-
Schiff Base Formation : The primary amine group of 2,3-diaminophenazine reacts with the aldehyde carbonyl, forming an imine linkage.
-
Cyclodehydrogenation : Intramolecular cyclization eliminates water, aromatizing the imidazole ring.
Yield Optimization
Alternative Approaches: Decarboxylative Annulation and Metal Catalysis
Recent advancements include transition-metal-free decarboxylative annulation and rhodium-catalyzed C–H activation.
Base-Mediated Decarboxylative Annulation
Methyl 2-(2-bromophenyl)acetates undergo annulation with ynones in the presence of potassium tert-butoxide (t-BuOK), forming benzoxepine intermediates that rearrange to imidazo-phenazines. While this method avoids metals, its applicability to 4-bromophenyl derivatives requires further validation.
Rhodium-Catalyzed C–H Activation
Halide abstraction from rhodium complexes enables catalytic C–C bond formation, offering regioselective access to polycyclic frameworks. For example, [(1,2,4-C5Ph3H2)RhX2]2 catalysts (X = Cl, I) facilitate cyclization at 0.5 mol% loading.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Condensation | Ethanol, reflux | 15–90 | Moderate |
| Decarboxylative | t-BuOK, THF, −35°C | 60–85 | High |
| Rhodium Catalysis | Rh complex, 40–80°C | 70–95 | Excellent |
Structural Elucidation and Analytical Characterization
Spectroscopic Techniques
Challenges in Melting Point Determination
The compound’s melting point exceeds 300°C, complicating measurement with standard equipment. Differential scanning calorimetry (DSC) or capillary methods with high-temperature oils are recommended for accurate analysis.
Reaction Optimization and Scale-Up Considerations
Solvent and Temperature Effects
-
Ethanol vs. Tetrahydrofuran (THF) : Ethanol minimizes side reactions but requires prolonged reflux. THF accelerates cyclization at lower temperatures (−35°C) but necessitates anhydrous conditions.
-
Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes in preliminary trials, though yields remain comparable.
Catalytic Enhancements
-
Phosphoric Acid Catalysis : Chiral phosphoric acids (CPAs) induce enantioselectivity in xanthene derivatives, suggesting potential for asymmetric imidazo-phenazine synthesis.
-
N-Heterocyclic Carbene (NHC) Ligands : Improve turnover frequency in rhodium-catalyzed routes.
Applications and Derivative Synthesis
Chemical Reactions Analysis
2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced phenazine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new materials and dyes.
- Ligand in Coordination Chemistry: It can act as a ligand in coordination chemistry, forming complexes with various metal ions, which can alter its electronic properties.
Biology
- Antimicrobial Activity: Research indicates that derivatives of imidazo[4,5-b]phenazine exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of functional groups significantly influences their potency.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine | Antimicrobial | Various bacteria |
- Anticancer Research: Studies have shown that this compound can induce apoptosis in cancer cells. For example, it has been evaluated for its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant growth inhibition.
Medicine
- Potential Therapeutic Applications: The compound is being explored for its therapeutic properties in treating various diseases. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for disease progression.
- Anti-inflammatory Properties: Recent studies suggest that it may modulate inflammatory pathways, providing potential therapeutic benefits for conditions characterized by excessive inflammation.
Case Studies
- Antimicrobial Efficacy Study:
- A systematic review highlighted the antimicrobial properties of phenazine derivatives, including the tested compound against various bacteria strains.
- Anticancer Activity Investigation:
- A recent study focused on the effects of imidazo[4,5-b]phenazines on acute myeloid leukemia cells showed promising results with marked efficacy compared to normal cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death . Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on yields and properties of analogous compounds.
Spectroscopic and Coordination Properties
- Fluorescence : The 4-methoxy-3-nitrophenyl derivative (3a) acts as a reversible Fe³⁺ chemosensor with a Stokes shift >100 nm . In contrast, the bromophenyl group’s electron-withdrawing nature may quench fluorescence but improve coordination with transition metals.
- Metal Coordination : Uranyl (UO₂²⁺) complexes of imidazo[4,5-b]phenazine derivatives exhibit strong fluorescence upon binding, whereas Cu²⁺ causes quenching. Bromine’s polarizability may enhance uranyl affinity compared to methoxy or hydroxy substituents .
Biological Activity
2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure, which contributes to its unique biological properties. The presence of the bromophenyl group is believed to enhance the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity . It has been shown to inhibit various bacterial and fungal strains, making it a candidate for developing new antibiotics. In vitro studies have demonstrated its effectiveness against pathogens such as Candida albicans and Mycobacterium tuberculosis .
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition | |
| Mycobacterium tuberculosis | Potent activity | |
| Various bacterial strains | Broad-spectrum |
Antitumor Activity
The compound has also been investigated for its anticancer properties . Studies have reported that it induces apoptosis in cancer cell lines, particularly in leukemia cells, with significantly lower EC50 values compared to normal cells. This selective cytotoxicity suggests a promising avenue for cancer therapy development .
| Cancer Cell Line | EC50 Value | Reference |
|---|---|---|
| Acute myeloid leukemia | Low (high potency) | |
| Acute promyelocytic leukemia | Low (high potency) |
The mechanisms underlying the biological activities of this compound include:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its antitumor activity.
- Reactive Oxygen Species (ROS) Production : It is believed to induce oxidative stress in microbial and cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular processes, further contributing to its antimicrobial and anticancer effects .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic fungi and bacteria. The most notable results were observed with C. albicans, where it outperformed conventional antifungal agents like ketoconazole .
- In Vivo Studies : In vivo experiments using Galleria mellonella larvae showed that the compound significantly increased survival rates when exposed to lethal doses of pathogens compared to controls. This highlights its potential as a therapeutic agent beyond laboratory settings .
Q & A
What are the standard synthetic protocols for 2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine, and how are yields optimized?
Answer:
The compound is synthesized via a condensation reaction between 2,3-diaminophenazine and substituted aldehydes under reflux in DMF with acetic acid as a catalyst. After 4 hours of heating, the product is precipitated in ice-water and purified via flash chromatography (Pet. Ether/EtOAC gradient) . Yields typically range from 81–82%, with optimization focusing on stoichiometric ratios (10 mmol each of diamine and aldehyde), solvent volume (25 mL DMF), and reaction time. For advanced yield improvement, fractional crystallization or alternative solvents (e.g., ethanol) may reduce impurities .
Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., δH 7.85–8.23 ppm for phenazine protons) and substituent integration .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N within 0.1% of theoretical values) .
- Melting Point : >300°C, indicative of high thermal stability due to π-conjugation .
Advanced studies may employ X-ray crystallography (if single crystals form) or mass spectrometry for molecular ion validation.
How does the bromophenyl substituent influence the compound’s biological activity compared to analogs?
Answer:
The 4-bromophenyl group enhances lipophilicity and DNA intercalation potential, as observed in dual topoisomerase I/IIα inhibition studies . Comparative assays with fluorophenyl (4b) or benzyloxy-substituted (4e) analogs show reduced IC₅₀ values for the brominated derivative, likely due to halogen bonding with enzyme active sites. Researchers should perform structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl, I) to validate this hypothesis .
How can computational methods improve the design of derivatives with enhanced bioactivity?
Answer:
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for DNA binding .
- Molecular Docking : Simulate interactions with topoisomerase active sites to prioritize substituents with favorable binding energies .
- Reaction Path Search Algorithms : Identify optimal synthetic routes (e.g., alternative catalysts or solvents) using tools like AFIR or GRRM .
These methods reduce trial-and-error experimentation by 30–50% .
What strategies address contradictory biological activity data across studies?
Answer:
- Standardized Assays : Use identical cell lines (e.g., HeLa) and enzyme isoforms (human topoisomerase I/IIα) to minimize variability .
- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) and control for solvent/DMSO effects .
- Structural Validation : Re-characterize disputed batches via NMR or HPLC to confirm purity (>95%) .
What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Purification : Flash chromatography is impractical at scale; switch to recrystallization (DMF/water) or centrifugal partition chromatography .
- Solvent Recovery : Optimize DMF recycling to reduce costs and environmental impact .
- Reactor Design : Use continuous-flow systems to maintain reflux conditions and improve heat transfer .
How can researchers validate the compound’s mechanism of action in cellular models?
Answer:
- Topoisomerase Inhibition Assays : Measure DNA relaxation via agarose gel electrophoresis with purified enzymes .
- Fluorescence Quenching : Monitor binding to DNA using ethidium bromide displacement assays .
- siRNA Knockdown : Silence topoisomerase expression to confirm target specificity in cytotoxicity assays .
What advanced techniques resolve ambiguities in reaction intermediates?
Answer:
- In Situ FTIR : Track imine formation during condensation reactions .
- LC-MS : Identify transient intermediates (e.g., Schiff bases) with high sensitivity .
- Isotopic Labeling : Use ¹⁵N-labeled diaminophenazine to confirm cyclization pathways .
How do structural modifications affect photophysical properties for imaging applications?
Answer:
- Electron-Withdrawing Groups (e.g., -NO₂): Redshift absorption/emission spectra by stabilizing LUMO levels .
- Extended Conjugation (e.g., fused rings): Enhance quantum yields for fluorescence microscopy .
- Solvatochromism Studies : Correlate polarity with Stokes shifts to optimize solvent selection .
What methodologies ensure reproducibility in biological evaluations?
Answer:
- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) with triplicate measurements .
- Positive Controls : Include camptothecin (topoisomerase I) and etoposide (topoisomerase II) .
- Cell Viability Normalization : Subtract background noise via MTT/PI dual-staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
